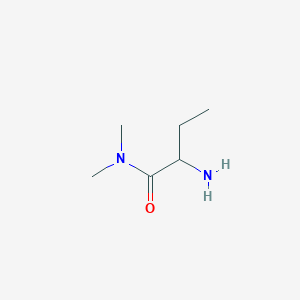

2-amino-N,N-dimethylbutanamide

Description

Overview of Chemical Classification and Significance within Amide Chemistry

2-amino-N,N-dimethylbutanamide is classified as a primary amino acid derivative (PAAD) and, more specifically, a carboxamide. britannica.com Its structure features a butanamide backbone with a primary amino group (-NH2) at the alpha-carbon (position 2) and a tertiary amide where the amide nitrogen is substituted with two methyl groups. fluorochem.co.uk The presence of a stereocenter at the second carbon position means the compound can exist as two distinct enantiomers, (S)-2-amino-N,N-dimethylbutanamide and (R)-2-amino-N,N-dimethylbutanamide, or as a racemic mixture. fluorochem.co.uk

The significance of this compound in amide chemistry lies in its bifunctional nature. Amides are among the most stable carbonyl functional groups and are fundamental to biochemistry, forming the peptide bonds that link amino acids in proteins. newworldencyclopedia.org The primary amine in this compound provides a reactive site for various chemical modifications, such as acylation or alkylation, while the N,N-dimethylamide group influences the molecule's solubility and conformational properties. rsc.org This dual functionality makes it a valuable precursor in asymmetric synthesis, where creating enantiomerically pure compounds is essential for applications in fields like medicinal chemistry and materials science.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H14N2O | chemical-suppliers.eu |

| Molecular Weight | 130.19 g/mol | chemical-suppliers.eu |

| IUPAC Name | This compound | fluorochem.co.uk |

| (S)-enantiomer CAS | 905087-21-0 | fluorochem.co.uk |

| Canonical SMILES | CCC(N)C(=O)N(C)C | fluorochem.co.uk |

Historical Context and Evolution of Research

While the amide bond has been a cornerstone of organic chemistry for over a century, dedicated research into small, functionalized amino amides like this compound is a more recent development. Historically, amide synthesis was often achieved through harsh conditions, but modern chemistry has seen the development of milder methods using coupling reagents, which is crucial for sensitive molecules like amino acid derivatives. masterorganicchemistry.com

Specific research focusing exclusively on this compound is limited. However, its academic context is situated within the broader exploration of primary amino acid derivatives (PAADs). In the early 21st century, research began to systematically investigate the structure-activity relationships of PAADs. A notable area of study has been their potential as neurological agents. For instance, extensive research on N'-benzyl substituted PAADs, which are structurally related to this compound, identified them as a novel class of potent anticonvulsants. nih.govacs.org This line of inquiry demonstrated that modifications to the simple amino amide scaffold could lead to significant biological activity, spurring interest in the synthesis of diverse derivatives.

Current Research Landscape and Emerging Trends

The current research landscape positions this compound and its enantiomers primarily as intermediates in organic synthesis. There is a significant trend in chemistry towards using chiral building blocks for the stereoselective synthesis of complex target molecules. The (S)-enantiomer, (2S)-2-amino-N,N-dimethylbutanamide, is commercially available and serves this purpose in academic and industrial research for creating new chemical entities with specific three-dimensional arrangements. fluorochem.co.uk

Emerging trends point towards the application of such building blocks in medicinal chemistry and catalysis. The investigation into PAADs for treating epilepsy and neuropathic pain highlights the therapeutic potential of this class of compounds. nih.gov Researchers have found that the stereochemistry and the nature of substituents on the amino amide core are critical for biological function. nih.gov Furthermore, there is a growing interest in developing more sustainable and efficient methods for amide bond formation, including catalytic and flow chemistry processes, which could impact the synthesis of derivatives of this compound. ucl.ac.ukunimib.it While its direct application is not yet widely documented, its structural motifs are relevant to the design of new pharmaceuticals and potentially chiral ligands for asymmetric catalysis, a field where related amino amides have been successfully employed. scispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVUTVMOKGGDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

Strecker Reaction-Based Synthesis from 2-amino-2,3-dimethylbutanonitrile

A primary and well-documented route to 2-amino-N,N-dimethylbutanamide and its analogs involves the hydrolysis of a corresponding α-aminonitrile, which is typically synthesized via the Strecker reaction. organic-chemistry.orgwikipedia.orgmedschoolcoach.com The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia, and cyanide. wikipedia.orgmedschoolcoach.com For the synthesis of related compounds, 3-methyl-2-butanone (B44728) can serve as the ketone starting material. google.com

The subsequent step is the hydrolysis of the resulting α-aminonitrile, 2-amino-2,3-dimethylbutanonitrile, to the corresponding amide. nih.govnih.goviucr.orgresearchgate.net This transformation is commonly achieved under acidic conditions, for instance, by using concentrated sulfuric acid. nih.govnih.goviucr.orgresearchgate.netrsc.org The reaction involves the dropwise addition of sulfuric acid to a solution of the nitrile, followed by stirring to facilitate the hydrolysis. rsc.org Neutralization with a base, such as aqueous ammonia, and subsequent extraction yields the amide product. rsc.org This method typically produces a racemic mixture of the (R)- and (S)-enantiomers. nih.govnih.goviucr.org

A representative procedure for a related compound, (±)-2-amino-3,3-dimethylbutanamide, involves dissolving the nitrile in dichloromethane (B109758) at 0°C, followed by the addition of concentrated sulfuric acid. The mixture is stirred overnight, and after workup, the amide is obtained in a moderate yield. rsc.org

Table 1: Strecker Reaction-Based Synthesis Overview

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Strecker Synthesis | Ketone (e.g., 3-methyl-2-butanone), Ammonia (NH₃), Cyanide (e.g., NaCN) | 2-amino-2,3-dimethylbutanonitrile |

Amide Formation via Carboxylic Acid Derivatives and Dimethylamine (B145610)

An alternative and widely employed strategy for the synthesis of amides is the coupling of a carboxylic acid or its activated derivative with an amine. hepatochem.comfishersci.co.uklibretexts.org In the context of this compound, this would involve the reaction of a suitable 2-aminobutanoic acid derivative with dimethylamine.

To facilitate this reaction, the carboxylic acid is typically activated to enhance its electrophilicity. fishersci.co.uk Common methods for activating carboxylic acids include conversion to:

Acid chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride, which readily reacts with amines. fishersci.co.ukacs.org

Activated esters: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used to form highly reactive O-acylisourea intermediates. fishersci.co.ukacs.orgsilicycle.com Additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) can be used to form more stable activated esters, which then react with the amine. hepatochem.com

Mixed anhydrides: Reagents like isobutyl chloroformate can be used to form mixed anhydrides, which are also effective acylating agents. acs.org

The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization at the α-carbon if a chiral starting material is used. hepatochem.comacs.org

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Activating Species |

|---|---|---|

| Carbodiimides | DCC, EDC | O-acylisourea |

| Phosphonium Salts | BOP, PyBOP | Phosphonium ester |

Enantioselective Synthesis Approaches

The development of enantioselective methods is crucial for accessing specific stereoisomers of chiral compounds like this compound, which is important for applications where stereochemistry dictates biological activity.

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral amides, a chiral amine can be acylated, and subsequent reactions, such as alkylation, can proceed with high diastereoselectivity. nih.govharvard.edu The auxiliary is then cleaved to yield the enantiomerically enriched product. wikipedia.org Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgharvard.edu Pseudoephenamine has also emerged as a versatile chiral auxiliary, offering high stereocontrol in alkylation reactions. nih.govharvard.edu

Ligand-mediated asymmetric catalysis provides another powerful tool for enantioselective synthesis. nih.govmdpi.com In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical course of the reaction. nih.gov For instance, photoinduced copper-catalyzed asymmetric amidation has been reported, where a combination of ligands facilitates the enantioselective formation of C-N bonds. nih.gov Chiral phosphoric amide ligands have also been used in palladium-catalyzed reactions. researchgate.net The design of the chiral ligand is critical for achieving high enantioselectivity. bham.ac.ukdntb.gov.ua

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity under mild reaction conditions. researchgate.netthieme-connect.dersc.orgfrontiersin.org These enzymes are composed of α and β subunits and contain either a non-corrin cobalt or a non-heme iron catalytic center. frontiersin.orgmdpi.com

The use of nitrile hydratase can be particularly advantageous for the synthesis of chiral amides from racemic nitriles through kinetic resolution. thieme-connect.de In this process, the enzyme selectively hydrates one enantiomer of the nitrile, allowing for the separation of the unreacted nitrile and the formed amide, both in enantiomerically enriched forms. Whole-cell systems containing nitrile hydratase, such as those from Rhodococcus or Gordonia species, have been successfully employed for the stereoselective hydrolysis of various nitriles. thieme-connect.demdpi.com The application of nitrile hydratase from organisms like Nocardia globerula has been shown to efficiently convert 2-amino-2,3-dimethyl nitrile into the corresponding amide.

The reaction conditions, such as pH, temperature, and substrate concentration, are crucial for optimizing the yield and enantiomeric excess of the product. mdpi.com The stability of the enzyme can also be a limiting factor, although immobilization techniques can enhance its robustness. researchgate.netfrontiersin.org

Table 3: Comparison of Enantioselective Synthesis Approaches

| Approach | Principle | Advantages |

|---|---|---|

| Chiral Auxiliaries | Temporary attachment of a chiral group to control stereochemistry. | Well-established, often high diastereoselectivity. |

| Ligand-Mediated Catalysis | Chiral ligand and metal catalyst create a chiral environment. | Catalytic amounts of chiral material needed, high enantioselectivity possible. |

One-Pot Synthetic Strategies for Related Compounds

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. sioc-journal.cnnih.govresearchgate.netnih.gov

For the synthesis of related amide structures, one-pot procedures have been developed. For example, a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves the formation of a benzoxazinedione intermediate, followed by aminolysis and subsequent halogenation in a single pot. sioc-journal.cn Another example is the one-pot synthesis of 2-amino-indole-3-carboxamides from a 2-halonitrobenzene and a cyanoacetamide, involving an SNAr reaction followed by a reduction/cyclization process. nih.gov Similarly, a one-pot method for synthesizing β-amino alcohols from corresponding amides or nitriles has been described, involving C-H bond hydroxylation and subsequent reduction. rsc.org These strategies highlight the potential for developing efficient, one-pot syntheses for this compound and its derivatives.

Advanced Synthetic Modifications and Derivatization

The primary amino group of this compound and its analogs serves as a key site for synthetic modification, allowing for the generation of a diverse range of derivatives. N-substitution reactions, including alkylation and acylation, are fundamental to altering the compound's physicochemical properties.

Reductive amination is a widely employed strategy for N-alkylation. For instance, enantiomerically pure (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides have been synthesized from their corresponding primary amines, (R)- and (S)-2-amino-2,3-dimethylbutanamides. scispace.com This transformation is achieved through a two-step sequence involving reductive benzylation followed by reductive methylation and subsequent hydrogenolytic removal of the benzyl (B1604629) group. scispace.com The initial reductive benzylation using benzaldehyde (B42025) and sodium cyanoborohydride (NaBH3CN) is highly chemoselective, yielding exclusively the monobenzyl derivative even with an excess of benzaldehyde. scispace.com

Further N-alkylation can be achieved through various methods. The amino group can participate in N-alkylation reactions which may alter the compound's biological activity. smolecule.com Similarly, acylation of the primary amine with acyl chlorides or anhydrides leads to the formation of new amide derivatives. smolecule.com

The significance of N-substitution is highlighted in studies of related primary amino acid derivatives (PAADs). The biological activity of compounds like (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide has been shown to be highly sensitive to substituents on the N'-benzylamide moiety. nih.govacs.org Research has demonstrated that introducing electron-withdrawing groups at this position tends to retain or enhance activity, whereas electron-donating groups often lead to a decrease or loss of activity. nih.govacs.org A rationally designed, multiple-ligand approach has been used to incorporate moieties like 3-fluorobenzyloxy or 3-fluorophenoxymethyl groups, which in some cases has improved biological efficacy. nih.govacs.org

| Starting Material | Reagents and Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|

| (R)- and (S)-2-amino-2,3-dimethylbutanamides | 1. Benzaldehyde, NaBH3CN 2. Formaldehyde, Acetic Acid, NaBH3CN 3. Hydrogenolysis | (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides | Reductive benzylation is chemoselective for mono-benzylation. | scispace.com |

| (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide | Introduction of various substituents on the benzyl group | 4'-N'-benzylamide substituted derivatives | Electron-withdrawing groups retain activity, while electron-donating groups lead to a loss of activity. | nih.govacs.org |

| Generic 2-amino-N,N-dialkylbutanamide | Acyl chlorides or anhydrides | N-acylated derivatives | A general method for creating new amide derivatives. | smolecule.com |

Functionalization of the carbon backbone of this compound, both at the α-carbon and along the butyl chain, provides another avenue for creating structural diversity. Direct modification of these C-H bonds can be challenging but offers the potential to introduce a wide array of functional groups.

One approach to α-carbon functionalization is through halogenation. For example, N,N-dimethylbutanamide can undergo direct bromination at the α-position using molecular bromine (Br₂). This electrophilic substitution reaction is a common method, though it requires careful handling of hazardous reagents. Safer and more controlled methods include electrochemical bromination using hydrobromic acid or the use of N-bromosuccinimide (NBS) under radical or ionic conditions.

More broadly, the functionalization of α-C-H bonds in tertiary amines is a significant area of research in synthetic chemistry. nih.gov Oxidative cross-dehydrogenative coupling (CDC) reactions are a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the α-position. kaust.edu.sa These reactions typically proceed through the formation of an iminium ion intermediate, which is then intercepted by a nucleophile. nih.govkaust.edu.sa Photoredox catalysis, using ruthenium complexes or organic dyes like Eosin Y, has emerged as a mild and efficient method to generate these iminium ions from tertiary amines under visible light irradiation. kaust.edu.sa

While direct functionalization of the less activated C-H bonds on the butyl chain is more difficult, palladium-catalyzed C-H bond functionalization methodologies have been developed for related amino acid derivatives. nih.gov By installing a directing group, such as 8-aminoquinoline (B160924) or 2-thiomethylaniline, on the amino acid, it is possible to direct a palladium catalyst to functionalize specific C-H bonds, including those at the β- and γ-positions. nih.gov This has been demonstrated in the arylation of protected leucine (B10760876) and lysine (B10760008) derivatives. nih.gov

| Position | Methodology | Reagents/Catalysts | Example Transformation | Reference |

|---|---|---|---|---|

| α-Carbon | Direct Bromination | Br₂, NBS, or Electrochemical methods | N,N-dimethylbutanamide to 2-bromo-N,N-dimethylbutanamide | |

| α-Carbon | Oxidative Cross-Dehydrogenative Coupling (CDC) | Photoredox catalysts (e.g., Eosin Y, Ru(bpy)₃²⁺) and an oxidant | α-C-H functionalization of N-aryl-tetrahydroisoquinolines | kaust.edu.sa |

| β- and γ-Positions | Directed C-H Functionalization | Palladium catalyst with a directing group (e.g., 8-aminoquinoline) | Arylation of the methylene (B1212753) groups of protected lysine derivatives | nih.gov |

The incorporation of non-natural amino acids like this compound and its derivatives into peptide structures is a key strategy in the design of peptidomimetics. nih.gov These modified peptides can exhibit enhanced properties such as increased stability against enzymatic degradation, improved cell permeability, and constrained conformations that can lead to higher receptor affinity and selectivity. nih.govrsc.org

One of the primary goals of incorporating such building blocks is to create conformationally restricted scaffolds that mimic the secondary structures of natural peptides, such as β-turns. nih.gov The synthesis of β-lactam scaffolds, for example, can serve as ditopic reverse turn surrogates, and methods have been developed for their efficient incorporation into pseudopeptides. csic.es

The ribosomal incorporation of N-alkylated amino acids, a category that includes derivatives of this compound, into proteins and peptides has also been explored. nih.gov While challenging, especially for those with charged side chains, strategies have been developed to facilitate this process. rsc.orgnih.gov These can involve the use of modified ribosomes or supplementing the translation system with factors like elongation factor P (EF-P), which is known to aid in the incorporation of proline, another N-alkylated amino acid. nih.gov Another approach involves the ribosomal incorporation of a precursor with a masked functional group, which is then converted to the desired charged N-alkyl amino acid post-translationally through a bio-orthogonal chemical or enzymatic reaction. rsc.org

The synthesis of complex molecular scaffolds from amino acids can also be achieved through tandem reactions. For example, novel bridged and fused heterocycles have been synthesized from amino acids using seven-membered endocyclic N-acyliminium ions as key intermediates. conicet.gov.ar These conformationally restricted systems can then be incorporated into peptide chains, demonstrating compatibility with traditional solid-phase peptide synthesis. conicet.gov.ar

Applications in Asymmetric Catalysis and Chiral Chemistry

As a Chiral Building Block in Organic Synthesis

(S)-2-amino-N,N-dimethylbutanamide is recognized as a versatile chiral building block in organic synthesis. lookchem.com Its utility stems from the presence of a stereogenic center and functional groups—an amine and an amide—that can be readily modified to build larger, more complex chiral molecules. This foundational role is pivotal for developing new synthetic methodologies aimed at producing compounds with a high degree of stereochemical control.

Synthesis of Chiral Ligands

A primary application of amino acid amides like 2-amino-N,N-dimethylbutanamide is in the synthesis of chiral ligands for transition metal catalysis. While direct examples involving this compound are specific, extensive research on analogous compounds such as (S)-2-amino-2,3-dimethylbutanamide illustrates the synthetic potential. This analogue is used to construct complex tridentate ligands, which are molecules that can bind to a central metal atom through three donor atoms. beilstein-journals.orgbeilstein-archives.org

For instance, (S)-2-amino-2,3-dimethylbutanamide undergoes a condensation reaction with pyridine-2,6-dicarbaldehyde to form 2,2´-(pyridine-2,6-diyl)-bis(imidazolidine-4-one) ligands. beilstein-journals.orgbeilstein-archives.org The key to a successful synthesis is the use of an excess of the amino amide and an elevated reaction temperature (80 °C) in a solvent like n-butanol over an extended period. beilstein-journals.org Similarly, reaction with 2,6-diacetylpyridine (B75352) at higher temperatures (140 °C) yields related bis(imidazolidine-4-one) ligands. beilstein-archives.org These ligands, often compared to well-known classes like PyBOX, are designed to create a specific chiral environment around a metal center. researchgate.netresearchgate.net

Another class of ligands, (5-isopropyl-1,5-dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines, has been synthesized from (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides, which are themselves derived from the corresponding 2-amino-2,3-dimethylbutanamides. scispace.com These examples underscore the capability of chiral amino amides to serve as precursors to a diverse range of structurally sophisticated ligands. rsc.org

Development of Asymmetric Catalysts

The chiral ligands synthesized from amino amide building blocks are subsequently used to develop asymmetric catalysts. These catalysts are typically formed by coordinating the ligand to a metal ion, such as copper(II) or rhodium(III). beilstein-journals.orgscispace.com The resulting metal complex acts as a catalyst where the chiral ligand dictates the stereochemical outcome of the reaction.

For example, copper(II) complexes of imidazolidine-4-one-based ligands have been studied for their catalytic activity and enantioselectivity in asymmetric reactions. researchgate.net Likewise, rhodium(III) and iron(III) complexes of related bis(4,5-dihydro-1H-imidazol-5-on-2-yl)pyridines have demonstrated catalytic activity. scispace.com The development of new amino acid-derived ionic chiral catalysts has also been shown to be effective in various cross-coupling reactions, highlighting the ongoing evolution in this field. nih.gov

Role in the Construction of Stereocenters

The fundamental role of asymmetric catalysts derived from chiral building blocks like this compound is to control the creation of new stereocenters during a chemical reaction. nih.govrsc.org A stereocenter is an atom, typically carbon, to which four different groups are attached, leading to the possibility of different spatial arrangements (enantiomers). By creating a chiral environment, the catalyst favors the formation of one enantiomer over the other.

This stereocontrol is critical in synthesizing complex molecules with multiple chiral centers, such as pharmaceuticals, where only one specific stereoisomer may be biologically active. snnu.edu.cn The catalyst facilitates the construction of these stereocenters in a predictable manner, a process essential for modern synthetic chemistry. snnu.edu.cnnih.gov For example, amino acid-derived catalysts have been used to establish acyclic quaternary carbon stereocenters through cross-coupling reactions at positions distal to the original chiral center. nih.gov

Utilization in Enantioselective Reactions

Catalysts derived from this compound and its analogues are employed in a variety of enantioselective reactions, which are reactions that produce a chiral product from an achiral or racemic starting material.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers in molecules, particularly in the synthesis of amino acid derivatives. smolecule.com This reaction involves the addition of two hydrogen atoms across a double bond in the presence of a chiral catalyst. Rhodium-based catalytic systems are often considered the standard for the asymmetric hydrogenation of substrates like enamides. smolecule.com While specific studies detailing the use of ligands from this compound in this reaction are not prevalent, its character as an amino acid derivative makes it a suitable precursor for ligands in such transformations. Catalytic asymmetric synthesis techniques, such as the enantioselective hydrogenation of β-keto amide precursors using iridium complexes, have shown high efficiency for related structures. smolecule.com

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, creating a β-hydroxy carbonyl compound. wikipedia.org Chiral amino amides are excellent precursors for organocatalysts that can mediate this reaction with high stereoselectivity. researchgate.net Organocatalysts are small organic molecules that can catalyze reactions without a metal component.

Research has shown that chiral diamide (B1670390) organocatalysts, which can be synthesized from amino acid derivatives, are effective in catalyzing asymmetric aldol reactions, even in environmentally benign solvents like water. e3s-conferences.orgresearchgate.nete3s-conferences.org For example, chiral diamide catalysts based on pyrrolidine-2-carboxamide (B126068) have been developed to catalyze the reaction between p-nitrobenzaldehyde and cyclohexanone. e3s-conferences.orgresearchgate.nete3s-conferences.org One such catalyst demonstrated superior performance in water, achieving high diastereoselectivity and enantiomeric excess. e3s-conferences.orgresearchgate.net The effectiveness of these catalysts is attributed to the formation of a chiral cavity, stabilized by hydrogen bonds, which directs the approach of the reactants. e3s-conferences.orgresearchgate.nete3s-conferences.org

Furthermore, the synthesis of N-tert-butanesulfinyl amide organocatalysts from amino acid precursors for use in intermolecular aldol reactions has been described, indicating a broad scope for catalysts derived from structures like this compound. escholarship.org

Table 1: Performance of Chiral Diamide Organocatalysts in Asymmetric Aldol Reaction Data derived from studies on related chiral diamide organocatalysts.

| Catalyst | Solvent | Time (h) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) |

| Catalyst IVa | Water | 28 | 78:22 | up to 97% |

| Catalyst IVb | Water | >28 | - | - |

| Catalyst IVa | DMSO | >112 | Excellent | - |

| Catalyst IVa | DCM | >112 | Excellent | - |

| Catalyst IVa | Hexane | >112 | Excellent | - |

Other Asymmetric Transformations

While direct applications of this compound in specific asymmetric transformations are not extensively documented in the available research, the broader class of chiral 2-aminobutanamide (B112745) derivatives serves as a critical source of synthons for creating sophisticated chiral ligands and auxiliaries. The strategic placement of the chiral center adjacent to functional groups allows these molecules to be elaborated into complex structures that can effectively induce stereoselectivity in a variety of chemical reactions.

A notable example involves the closely related structural analog, (S)-2-amino-2,3-dimethylbutanamide . This compound, which features a methyl group at the C3 position instead of on the amide nitrogen, has been successfully employed as a precursor for developing novel chiral ligands. These ligands are subsequently used to form metal complexes that catalyze asymmetric reactions.

One area of investigation has been the synthesis of new imidazolidin-4-one (B167674) based ligands. Through a condensation reaction, (S)-2-amino-2,3-dimethylbutanamide can be reacted with reagents like 1H-imidazole-2-carbaldehyde or pyridine-2,6-dicarbaldehyde to generate these complex chiral structures. beilstein-journals.org The resulting diastereomeric ligands can then be separated and evaluated for their efficacy in asymmetric catalysis. beilstein-journals.org

Detailed findings from the study on the asymmetric allylic oxidation are presented below.

Table 1: Asymmetric Allylic Oxidation Catalyzed by Cu(I) Complexes

| Ligand Precursor | Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee %) |

|---|

These studies highlight a common strategy in asymmetric synthesis: the modification of readily available chiral building blocks, like amino acid amides, to fine-tune the steric and electronic properties of a catalyst system for a specific transformation. Although direct research on this compound is limited in this context, the principles demonstrated with its analogs underscore the potential utility of this class of compounds in the development of new asymmetric methodologies.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the 2-amino-N,N-dimethylbutanamide molecule. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a signal for the proton at the chiral center (C2), signals for the two N-methyl groups, and a broad signal for the amino (-NH₂) protons. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (relative number of protons) of each signal would be critical for assigning them to specific protons in the structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| -CH₂CH₃ | ~0.9 | Triplet (t) | 3H |

| -CH₂ CH₃ | ~1.5 - 1.7 | Multiplet (m) | 2H |

| -CH (NH₂) | ~3.0 - 3.3 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| -N(CH₃ )₂ | ~2.9 - 3.1 | Two Singlets (s) or one broad singlet | 6H |

Note: The N-methyl groups may appear as two distinct singlets due to hindered rotation around the amide C-N bond.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would be expected to show six distinct signals, corresponding to each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and chemical environment. For instance, the carbonyl carbon of the amide group would appear significantly downfield (at a higher ppm value) compared to the aliphatic carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂C H₃ | ~10 - 15 |

| -C H₂CH₃ | ~25 - 30 |

| C H(NH₂) | ~55 - 60 |

| -N(C H₃)₂ | ~35 - 40 |

| C =O | ~170 - 175 |

Since this compound contains a chiral center at the C2 position, advanced NMR techniques would be essential for determining its stereochemistry, especially in a non-racemic sample. Two-dimensional (2D) NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. By analyzing cross-peaks in the 2D spectrum, it is possible to deduce the relative stereochemistry of substituents around the chiral center. For enantiopure samples, the use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR analysis could be employed to determine the absolute configuration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₄N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (calculated monoisotopic mass: 130.1106 Da).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, which are then analyzed. The resulting mass spectrum displays the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. Furthermore, the fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group, a common pathway for amines.

Loss of the dimethylamino group: Fragmentation resulting in the loss of a •N(CH₃)₂ radical.

Cleavage of the amide bond: Breaking the bond between the carbonyl carbon and the nitrogen.

Analysis of the masses of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal its solid-state conformation. A key feature of interest in the crystal structure would be the intermolecular interactions, particularly hydrogen bonding. The primary amine (-NH₂) group and the amide carbonyl (C=O) group are excellent hydrogen bond donors and acceptors, respectively. It would be expected that these groups participate in an extensive network of intermolecular hydrogen bonds, linking adjacent molecules into chains, sheets, or a three-dimensional lattice. The analysis of this hydrogen bonding network is crucial for understanding the crystal packing and the physical properties of the compound in the solid state.

Racemic Mixture Characterization

A racemic mixture consists of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. The characterization of a racemic mixture is a critical step in chemical analysis to confirm the presence of both enantiomers in equal proportions. While specific research detailing the characterization of the racemic mixture of this compound is not extensively documented in publicly available literature, standard analytical techniques would be employed for its characterization.

These methods typically include:

Polarimetry: A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. A polarimeter would be used to measure the optical rotation of a sample. A reading of zero rotation would be consistent with the presence of a racemic mixture.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase is a definitive method for separating and quantifying enantiomers. In this technique, the individual enantiomers interact differently with the chiral stationary phase, leading to their separation and allowing for the determination of their relative proportions. For this compound, this would confirm the presence of both the (R) and (S) enantiomers in a 1:1 ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR spectra of the two enantiomers in a racemic mixture can be resolved. This results in separate peaks for corresponding protons in the (R) and (S) enantiomers, allowing for their identification and quantification.

Differential Scanning Calorimetry (DSC): The melting point of a racemic compound can differ from that of the pure enantiomers. DSC can be used to determine the melting point of the mixture and compare it to the melting points of the individual enantiomers, if known. Racemates can crystallize as a racemic compound (a single crystalline phase with a distinct melting point) or as a conglomerate (a mechanical mixture of crystals of the pure enantiomers).

The table below summarizes the expected outcomes from these analytical techniques for a racemic mixture of this compound.

| Analytical Technique | Expected Observation for Racemic Mixture |

| Polarimetry | No optical rotation observed. |

| Chiral HPLC/GC | Two peaks of equal area, corresponding to the (R) and (S) enantiomers. |

| NMR with Chiral Shift Reagents | Splitting of signals into two sets of equal intensity for corresponding nuclei. |

| Differential Scanning Calorimetry | A sharp melting point that may differ from the melting point of the pure enantiomers. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, tertiary amide, and alkyl groups.

The general regions of interest in an IR spectrum are the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying specific bonds and functional groups. oregonstate.edu

For this compound, the key functional groups and their expected IR absorption ranges are:

Primary Amine (R-NH₂): This group is characterized by N-H stretching vibrations. Primary amines typically show two absorption bands in the region of 3500-3300 cm⁻¹, one for the symmetric and one for the asymmetric stretching mode. libretexts.orgpressbooks.pubopenstax.org The N-H bending vibration is expected in the range of 1650-1580 cm⁻¹.

Tertiary Amide (R-CONR'₂): The most prominent feature of an amide is the strong C=O stretching absorption, which for a tertiary amide typically appears in the range of 1670-1630 cm⁻¹. libretexts.org Due to the absence of N-H bonds in the tertiary amide group, there will be no N-H stretching bands associated with this functional group.

Alkyl Groups (C-H): The molecule contains ethyl and methyl groups. The stretching vibrations of the C-H bonds in these sp³ hybridized carbons are expected to appear in the 3000-2850 cm⁻¹ region. openstax.org C-H bending vibrations will be observed in the fingerprint region, typically around 1470-1365 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (often two peaks) |

| N-H Bend | 1650 - 1580 | Medium | |

| Tertiary Amide | C=O Stretch | 1670 - 1630 | Strong |

| Alkyl Groups | C-H Stretch | 3000 - 2850 | Strong |

| C-H Bend | 1470 - 1365 | Variable |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular geometries, vibrational frequencies, and a variety of other molecular properties.

A DFT study of 2-amino-N,N-dimethylbutanamide would typically begin with the optimization of its molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule can be precisely calculated.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.

Another valuable output from DFT studies is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding how the molecule might interact with other molecules, including biological receptors.

While no specific DFT studies on this compound have been published, a hypothetical study would yield data similar to what is presented in the illustrative table below.

| Property | Hypothetical Value |

|---|---|

| Optimized Ground State Energy (Hartree) | Data Not Available |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

Molecular Dynamics (MD) Simulations of Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For a flexible molecule like this compound, MD simulations can provide invaluable insights into its conformational landscape. By simulating the molecule's motion over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

MD simulations are also instrumental in studying the interactions of a molecule with its environment, typically a solvent such as water. By explicitly including solvent molecules in the simulation, one can observe the formation and dynamics of hydrogen bonds between the solute and solvent. For this compound, the primary amine and the amide group would be key sites for hydrogen bonding interactions. The radial distribution function (RDF) is a common analysis tool used to understand the structure of the solvent around the molecule.

Although no specific MD simulation studies for this compound are available in the literature, a typical study would aim to quantify its dynamic behavior and interactions, as illustrated in the hypothetical data table below.

| Parameter | Hypothetical Finding |

|---|---|

| Root Mean Square Deviation (RMSD) of backbone atoms (nm) | Data Not Available |

| Radius of Gyration (nm) | Data Not Available |

| Solvent Accessible Surface Area (SASA) (nm²) | Data Not Available |

| Average number of hydrogen bonds with water | Data Not Available |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new, unsynthesized compounds.

A QSAR study involving derivatives of this compound would require a dataset of structurally similar compounds with experimentally measured biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new derivatives of this compound, guiding the design of more potent compounds. The quality of a QSAR model is assessed by various statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

As there are no published QSAR studies on derivatives of this compound, the following table is a hypothetical representation of the statistical parameters that would be used to validate such a model.

| Statistical Parameter | Hypothetical Value |

|---|---|

| Number of Compounds in Training Set | Data Not Available |

| Correlation Coefficient (R²) | Data Not Available |

| Cross-validated Correlation Coefficient (Q²) | Data Not Available |

| Standard Error of Estimate (SEE) | Data Not Available |

| F-statistic | Data Not Available |

Ligand-Protein Docking and Binding Mode Analysis

Ligand-protein docking is a molecular modeling technique that predicts the preferred orientation of one molecule (the ligand) to a second (the protein or receptor) when they are bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of the ligand.

In a docking study of this compound, the three-dimensional structure of a target protein would be required. The ligand would then be placed in the binding site of the protein, and a scoring function would be used to estimate the binding affinity for various orientations and conformations. The results can provide a detailed picture of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

This information is crucial for understanding the molecular basis of the ligand's activity and for designing new molecules with improved binding affinity. The binding energy, typically expressed in kcal/mol, is a key output of docking simulations and provides a quantitative measure of the binding strength.

No specific ligand-protein docking studies featuring this compound have been reported in the scientific literature. A hypothetical docking study would generate results that could be summarized as shown in the table below.

| Parameter | Hypothetical Finding |

|---|---|

| Target Protein | Data Not Available |

| Predicted Binding Energy (kcal/mol) | Data Not Available |

| Key Interacting Residues | Data Not Available |

| Types of Interactions | Data Not Available |

Biological and Biomedical Research Applications

Exploration as Pharmacological Agents and Derivatives

Amino acid amides, including derivatives of 2-aminobutanamide (B112745), have been a subject of significant interest in medicinal chemistry. Their structural similarity to endogenous molecules provides a basis for their interaction with biological systems, leading to a range of pharmacological activities.

Anticonvulsant Activity and Structure-Activity Relationships (SAR)

A significant area of research for 2-aminoalkanamide derivatives has been in the field of epilepsy treatment. These compounds are investigated for their ability to prevent or reduce the severity of seizures in various preclinical models. Structure-activity relationship (SAR) studies are crucial in this exploration, aiming to identify the specific molecular features that confer potent anticonvulsant activity.

Starting from weak anticonvulsants like milacemide, researchers have developed structurally novel classes of potent anticonvulsant agents. nih.gov A class of compounds known as functionalized amino acids (FAAs) and α-aminoamides (AAAs) have demonstrated notable anticonvulsant effects. nih.gov SAR studies on these classes have revealed several key insights:

C(2) Substitution: The nature of the substituent at the C(2) position of the amino acid core is critical. For a series of primary amino acid derivatives (PAADs), excellent anticonvulsant activity was observed when the R group at the C(2) position was ethyl, isopropyl, or tert-butyl. nih.govacs.org

Stereochemistry: The stereochemical configuration at the C(2) center significantly influences activity. In many PAADs, the D-amino acid configuration ((R)-stereoisomer) was found to be more potent. nih.govacs.org

Amide Moiety: Modifications to the amide portion of the molecule also impact efficacy. N-benzylated amides have shown particular promise. nih.govnih.gov

Hybrid Molecules: Combining structural motifs from different classes of antiepileptic drugs has proven to be a successful strategy. For instance, merging the pharmacophores of FAAs and AAAs has generated compounds with activity superior to prototypical drugs like lacosamide (B1674222) and safinamide (B1662184) in the maximal electroshock (MES) seizure model. nih.gov

Preclinical evaluation of these derivatives often involves a battery of tests, including the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the 6 Hz seizure model, which is considered a model for treatment-resistant focal seizures. mdpi.complos.org Compounds containing bicyclic groups (tetralinyl, indanyl) linked to an aminoacetamide chain have been identified as particularly active against tonic seizures in MES, bicuculline, and picrotoxin (B1677862) tests. nih.gov

| Compound Class | Structural Feature | Impact on Anticonvulsant Activity | Reference Model(s) |

|---|---|---|---|

| Primary Amino Acid Derivatives (PAADs) | C(2) R-group (ethyl, isopropyl) | Increased potency | MES, Formalin |

| Primary Amino Acid Derivatives (PAADs) | C(2) Stereochemistry ((R)-isomer) | Generally higher activity | MES |

| α-Aminoamides | N-benzyl moiety | Potent activity | MES |

| Hybrid FAA/AAA Compounds | Combined pharmacophores | Superior activity to parent classes | MES (rat) |

| Aminoacetamide Derivatives | Bicyclic (tetralinyl, indanyl) group | High activity against tonic seizures | MES, Bicuculline, Picrotoxin |

Neuropathic Pain Attenuation

The same structural features that confer anticonvulsant activity in amino acid derivatives have also been found to be effective in models of neuropathic pain. nih.gov Neuropathic pain is a chronic condition that arises from damage to the nervous system and is often resistant to standard analgesics.

Derivatives of α-aminoamides have emerged as potential therapeutics for neuropathic pain. mdpi.com The proposed mechanisms often involve the modulation of neuronal excitability. GABA analogs, for instance, are used to treat nerve pain by restoring levels of the inhibitory neurotransmitter GABA, which can calm excessive nerve firing. drugs.comquora.comrxlist.com It is believed that a reduction in GABAergic inhibition contributes to the pathogenesis of neuropathic pain. nih.gov

Specific findings include:

Primary amino acid derivatives, particularly the C(2) (R)-ethyl and C(2) (R)-isopropyl substituted compounds, displayed excellent activity in the mouse formalin model of neuropathic pain. nih.govacs.org

Some α-aminoamide derivatives, such as ralfinamide, have been investigated as selective blockers of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is critical in pain pathways. mdpi.com

Lipoamino acid-modified endogenous opioid peptides have shown dose-dependent antinociceptive activity in rat models of neuropathic pain, demonstrating that amino acid modification can improve the drug-like properties of pain-modulating peptides. plos.org

Enzyme Interaction Studies

The amide bond is a key structural feature in many biologically active molecules, enabling interaction with enzyme active sites. For amino acid amides, this interaction often involves the amide carbonyl oxygen acting as a hydrogen bond acceptor. acs.orgnih.gov This principle has been explored in the design of inhibitors for various enzymes.

While specific studies on 2-amino-N,N-dimethylbutanamide are not prominent, research on related structures demonstrates their potential as enzyme inhibitors:

Angiotensin-Converting Enzyme (ACE): Studies on mercaptoacyl amino acids, the basis for ACE inhibitors like captopril, have shown that the amide carbonyl is crucial for hydrogen bonding to the enzyme. Replacing the amide with other groups capable of accepting a hydrogen bond, like an ester or ketone, can retain inhibitory activity. acs.orgnih.gov L-proline amide derivatives have also been synthesized and shown to have ACE inhibitory activity through molecular docking and in vitro tests. aip.org

Cholinesterases: In the context of Alzheimer's disease, where acetylcholine (B1216132) levels are depleted, amino acid-based compounds have been designed as selective inhibitors of butyrylcholinesterase (BChE). nih.gov Fmoc-amino acid amides were found to selectively inhibit BChE with IC50 values in the low micromolar to nanomolar range. nih.gov

Carbonic Anhydrase (CA): Amide derivatives of sulfonamides have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). tandfonline.com

Nitrile Hydratase: In a different application, the enzymatic production of 2-amino-2,3-dimethylbutyramide, a structural isomer of the title compound, was achieved using a nitrile hydratase from Rhodococcus boritolerans, demonstrating a direct interaction between an amino amide and an enzyme. nih.gov

Potential as Lead Compounds in Drug Discovery

A lead compound is a chemical entity that has promising pharmacological or biological activity and serves as the starting point for further modification to improve potency, selectivity, and pharmacokinetic properties. Unnatural and functionalized amino acids are increasingly recognized as vital components in the drug discovery process, serving as versatile scaffolds for creating novel therapeutics. mdpi.com

Amino acid derivatives are attractive lead compounds for several reasons:

Structural Diversity: The core amino acid structure allows for easy modification at the side chain (R-group), the amino terminus, and the carboxyl terminus, enabling the rapid generation of diverse chemical libraries.

Biocompatibility: Their resemblance to endogenous molecules can lead to better interaction with biological targets and transport systems. nih.gov

Improved Properties: Conjugating drugs with amino acids can enhance bioavailability, stability, and targeting, while potentially reducing toxicity. nih.gov

Several derivatives of 2-aminoalkanamides have been identified as promising lead molecules. For example, after screening a series of ((benzyloxy)benzyl)propanamide derivatives, one compound emerged as a lead molecule due to its potent protection in seizure models and a favorable therapeutic window. mdpi.com The process of optimizing such a lead involves medicinal chemistry modifications to improve stability and pharmacokinetics, which can be guided by techniques like peptide scanning and directed evolution. drugtargetreview.com

HIV Inhibition Mechanisms

A novel and promising strategy in antiretroviral therapy is the inhibition of the HIV capsid protein (CA). wikipedia.org The viral capsid is a protein shell that protects the viral genome and is essential for multiple stages of the HIV replication cycle. Small molecules that target the capsid can disrupt its assembly or stability, thereby inhibiting viral replication. nih.govjst.go.jp

While there is no specific research linking this compound to HIV inhibition, the established mechanism of small-molecule capsid inhibitors provides a rationale for exploring simple amino acid derivatives in this context.

Mechanism of Action: Capsid inhibitors can bind to specific pockets on the CA protein. nih.govasm.org This binding can interfere with critical processes such as capsid-mediated nuclear import of viral DNA, particle production, and the ordered assembly of new capsids. nih.gov Some inhibitors act by destabilizing the capsid, triggering premature uncoating of the virus in the target cell. nih.gov

Target Sites: Several small-molecule binding sites on the CA N-terminal domain (CA-NTD) have been identified and exploited for drug design. asm.org The first compound reported to bind the HIV-1 capsid was termed CAP-1. wikipedia.org Since then, more potent inhibitors like Lenacapavir and GS-CA1 have been developed, validating the capsid as a clinical target. wikipedia.orgnih.gov

The discovery of small molecules that inhibit HIV replication by stabilizing or destabilizing capsid complexes indicates that this area warrants continued investigation for novel antiretroviral agents. asm.org

Biochemical Assays and In Vitro Studies

The preclinical evaluation of compounds like this compound relies on a suite of biochemical assays and in vitro models to determine their biological activity and potential mechanism of action before advancing to in vivo testing. ijnrph.com

These studies are essential for screening compounds, understanding their effects on cellular and molecular targets, and establishing structure-activity relationships. plos.org

In Vitro Seizure Models: To assess anticonvulsant properties, researchers use models such as hippocampal slice recordings. In these preparations, seizure-like activity can be induced chemically (e.g., with picrotoxin or zero Mg²⁺ buffer) or electrically. The ability of a compound to suppress this abnormal neuronal firing provides evidence of its potential anticonvulsant effect. plos.org Electrical recordings from isolated brain cells grown in tissue culture can also be used to test the action of drugs on specific ion channels. slideshare.net

Radioligand Binding Assays: These assays are used to determine if a compound binds to a specific receptor or ion channel. nih.gov By using a radiolabeled ligand ([³H] or [¹²⁵I]) that is known to bind to the target, researchers can measure the ability of the test compound to displace the radioligand. nih.gov This technique provides data on binding affinity (Ki or IC50 values) and selectivity. It has been used to show that some anticonvulsant amino acid derivatives interact with voltage-sensitive sodium channels and L-type calcium channels. nih.gov

Functional Assays: Beyond simple binding, functional assays measure the physiological consequence of that binding. For ion channels, techniques like whole-cell patch-clamp assays can measure the effect of a compound on ion currents. mdpi.com For G-protein coupled receptors, functional assays might measure downstream signaling events. ATPase assays can be used to study interactions with ABC transporters, which are involved in drug disposition. nih.gov

Enzyme Inhibition Assays: To evaluate a compound as a potential enzyme inhibitor, its effect on the rate of an enzyme-catalyzed reaction is measured in vitro. The concentration of the compound that produces 50% inhibition (IC50) is a standard measure of its potency. tandfonline.com

GABAergic System Assays: To investigate interactions with the GABA system, assays such as ³H-GABA receptor binding and ³H-GABA uptake in rat cerebral cortex are employed. These help determine if a compound enhances GABA-mediated synaptic inhibition. slideshare.net

| Assay Type | Purpose | Example Application for Amino Amide Derivatives | Key Metrics |

|---|---|---|---|

| Hippocampal Slice Recording | Evaluate anticonvulsant effects on neuronal networks | Suppression of chemically or electrically induced seizure-like activity | % reduction in population spike amplitude or burst frequency |

| Radioligand Binding Assay | Determine binding affinity and selectivity to specific targets | Measuring displacement of radioligands from Na⁺/Ca²⁺ channels or GABA receptors | K_i, IC₅₀ |

| Patch-Clamp Electrophysiology | Measure functional effect on ion channels | Inhibition of Na⁺ currents in dorsal root ganglion neurons | % inhibition of current |

| Enzyme Inhibition Assay | Determine potency against a specific enzyme | Testing inhibition of carbonic anhydrase or cholinesterase activity | IC₅₀, K_i |

| ³H-GABA Uptake/Binding | Assess interaction with the GABAergic system | Determining if a compound modulates GABA receptors or transporters | Binding affinity, uptake inhibition |

Interactions with Biological Macromolecules

Detailed studies elucidating the specific interactions of this compound with biological macromolecules are not extensively available in current scientific literature. However, research on related primary amino acid derivatives offers insights into how this class of compounds may interact with biological targets. For instance, studies on N'-benzyl 2-amino-3-methylbutanamide (B3250160) and N'-benzyl 2-amino-3,3-dimethylbutanamide have demonstrated that modifications to the molecule can significantly influence their biological activity, suggesting that the N,N-dimethylamide group in this compound likely plays a crucial role in its binding affinity and specificity to target proteins. acs.org

Computational and in vitro studies on analogous compounds are often employed to predict and confirm interactions with receptors, enzymes, and other macromolecules. These interactions are fundamental to the compound's potential therapeutic effects and are a critical area for future research.

Investigation of Biological Mechanisms of Action

The precise biological mechanisms of action for this compound have not been fully characterized. However, research into related compounds provides a framework for potential mechanisms. For example, certain N'-benzyl 2-substituted 2-amino acetamides have shown pronounced activities in models of epilepsy and neuropathic pain. acs.org The anticonvulsant properties of these related compounds suggest a potential mechanism involving the modulation of ion channels or neurotransmitter receptors in the central nervous system.

Further research is necessary to determine if this compound exhibits similar activities and to elucidate the specific pathways through which it may exert its effects. Such investigations would typically involve a combination of electrophysiological, biochemical, and molecular modeling techniques to identify and validate its molecular targets and downstream signaling effects.

Table 1: Investigated Biological Activities of Related Amino Acid Derivatives

| Compound | Investigated Activity | Model System | Key Findings | Reference |

| (R)-N'-benzyl 2-amino-3-methylbutanamide | Anticonvulsant | Maximal Electroshock Seizure (MES) | Exhibited significant anticonvulsant activity. | acs.org |

| (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide | Anticonvulsant | Maximal Electroshock Seizure (MES) | Demonstrated potent anticonvulsant effects. | acs.org |

| (R)-N'-benzyl 2-amino acetamides | Neuropathic Pain | Formalin Model | Showed efficacy in a neuropathic pain model. | acs.org |

Environmental and Agricultural Research Applications

Role as an Intermediate in Agrochemical Synthesis

Current scientific literature available in the public domain does not extensively detail the role of 2-amino-N,N-dimethylbutanamide as a key intermediate in the large-scale synthesis of commercial agrochemicals. While related structures, such as 2-amino-2,3-dimethylbutanamide, are well-documented as precursors to certain classes of herbicides, specific synthetic pathways utilizing this compound for major agrochemical products are not prominently reported in available research.

There is a notable lack of specific research data directly linking this compound to the formulation of commercial herbicides. The imidazolinone class of herbicides, for instance, utilizes a different isomer, 2-amino-2,3-dimethylbutanamide, as a crucial building block. At present, there are no widely cited studies or patents that identify this compound as a component in herbicide formulations.

| Research Finding Summary: Agrochemical Synthesis |

| Role as Intermediate |

| Application in Herbicides |

Biodegradation and Environmental Fate Studies

It is plausible that the biodegradation of this compound in soil and aquatic environments would be initiated by microbial enzymes. A likely first step would involve the hydrolysis of the amide bond by an amidase, yielding 2-aminobutanoic acid and dimethylamine (B145610). Both of these resulting compounds are generally considered to be readily biodegradable by a wide range of microorganisms.

The environmental persistence of this compound would likely be influenced by factors such as soil type, temperature, pH, and the presence of acclimated microbial populations. The N,N-dimethyl functional group might influence the rate of degradation compared to simpler amides. For instance, studies on the biodegradation of N,N-dimethylformamide (DMF) have identified specific bacterial strains capable of utilizing it as a carbon and nitrogen source. researchgate.netnih.gov These pathways often involve initial hydrolysis to dimethylamine and formate. researchgate.net

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of 2-amino-N,N-dimethylbutanamide is paramount for its future applications. Current methodologies often focus on the synthesis of its precursors, such as 2-amino-2,3-dimethylbutanamide. A common route involves the hydrolysis of 2-amino-2,3-dimethylbutanenitrile (B50279) using strong acids like sulfuric acid. nih.gov

A key developmental area lies in the direct and selective N,N-dimethylation of the primary amino group of 2-aminobutanamide (B112745) or its analogues. While general methods for the N,N-dimethylation of carboxylic acids exist, such as using N,N-dimethylacetamide as a dimethylamine (B145610) source in the presence of 1,1'-carbonyldiimidazole, their application to this specific chiral amine needs to be optimized. researchgate.net Another approach involves the reductive amination of the corresponding amino acid, which has been successfully used to prepare related N-monomethylated compounds. scispace.com A two-step reductive amination, first with benzaldehyde (B42025) followed by reductive methylation and subsequent debenzylation, has proven effective for the synthesis of enantiomerically pure 2-N-methylamino-2,3-dimethylbutanamides. scispace.com Adapting this for a dimethylated product is a promising avenue.

Future research should focus on developing more direct, atom-economical, and stereoretentive methods. This could involve exploring novel catalytic systems for direct methylation that avoid harsh reagents and multiple protection/deprotection steps.

Table 1: Selected Synthetic Strategies for 2-Aminobutanamide Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (S)-2-amino-2,3-dimethylbutanamide | 1. Benzaldehyde, NaBH3CN; 2. Formaldehyde, HCOOH; 3. H2, Pd/C | (S)-2-N-methylamino-2,3-dimethylbutanamide | 75-80% | scispace.com |

| 2-amino-2,3-dimethylbutanenitrile | H2SO4, then NaOH | Racemic 2-amino-2,3-dimethylbutanamide | 47.6% | nih.gov |

Expanding Applications in Asymmetric Catalysis

The inherent chirality of this compound makes it an attractive candidate for development as a ligand in asymmetric catalysis. While direct applications of the title compound are yet to be extensively reported, its structural analogues have shown considerable promise.

For instance, chiral ligands based on 2-(pyridine-2-yl)imidazolidine-4-one, which are synthesized through the condensation of (S)-2-amino-2,3-dimethylbutanamide with pyridine-2,6-dicarbaldehyde, have been developed. beilstein-archives.org These ligands, in complex with copper(II), have been evaluated as catalysts in asymmetric Henry reactions. beilstein-archives.org Similarly, Cu(I) complexes of ligands derived from (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides have been used to catalyze the Kharash–Sosnovsky allylic oxidation of olefins, although with low enantioselectivity in the initial studies. scispace.com The development of conformationally flexible C2-symmetric chiral N,N′-dioxide ligands from amino acids also points to a potential design strategy. rsc.org

Future research should focus on the synthesis of novel chiral ligands derived directly from this compound. The N,N-dimethyl group could offer unique steric and electronic properties, potentially leading to improved enantioselectivity in a variety of metal-catalyzed reactions. Systematic screening of these new ligands in reactions such as asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions could unveil new catalytic potential.

Table 2: Asymmetric Catalysis using Ligands Derived from 2-Aminobutanamide Precursors

| Ligand Type | Reaction | Metal | Best Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Imidazolidine-4-one derivative | Henry Reaction | Cu(II) | Not specified | beilstein-archives.org |

Advanced Pharmacological Profiling and Target Identification

The structural motif of this compound is present in molecules with significant biological activity, suggesting a rich field for pharmacological exploration. While the specific pharmacological profile of this compound is not well-documented, its derivatives have been investigated for various therapeutic applications.

A significant body of research exists on Primary Amino Acid Derivatives (PAADs), which are structurally related. For example, (R)-N′-benzyl 2-amino-3,3-dimethylbutanamide has been identified as a potent anticonvulsant. nih.govacs.orgresearchgate.net Studies have shown that the anticonvulsant activity is sensitive to substituents on the benzylamide ring, with electron-withdrawing groups generally retaining or improving activity. nih.govacs.orgscience.gov Furthermore, derivatives of (S)-2-amino-3,3-dimethylbutanamide have been incorporated into synthetic cannabinoid receptor agonists, highlighting the scaffold's potential for interacting with CNS targets. researchgate.net Other related compounds have shown potential as inhibitors of human serum enzymes and HIV biosynth.com or as analgesics interacting with opioid receptors. smolecule.com

Future work should involve a comprehensive pharmacological screening of this compound and its novel derivatives. This should include in vitro assays against a broad range of biological targets, such as ion channels, GPCRs, and enzymes, followed by in vivo studies for promising hits. Identifying the specific molecular targets is crucial and can be aided by techniques like chemical proteomics and affinity-based protein profiling.

Table 3: Pharmacological Activity of Structurally Related Compounds

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| (R)-N′-Benzyl 2-amino-3,3-dimethylbutanamide | Anticonvulsant | Activity sensitive to electronic properties of benzyl (B1604629) substituents. | nih.govacs.org |

| (S)-2-Amino-3,3-dimethylbutanamide derivatives | Cannabinoid Receptor Agonists | Moderate to high affinity at CB1 and CB2 receptors. | researchgate.net |

| (2S)-2-Amino-N,3-dimethylbutanamide | Enzyme Inhibition | Inhibits human serum enzymes and HIV. | biosynth.com |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly integral to chemical synthesis and application, aiming to reduce waste and environmental impact. For a compound like this compound, several green approaches can be envisioned for its future development.

A highly promising green synthetic route is the use of microbial catalysis. A patent has described a method for producing 2-amino-2,3-dimethylbutanamide from the corresponding nitrile using the nitrile hydratase enzyme from various Rhodococcus and Nocardia strains. google.com This biocatalytic approach operates under mild conditions in aqueous media, offering high efficiency and selectivity, thereby reducing waste and avoiding harsh chemical reagents. google.com

Further greening the synthesis could involve adopting solvent-free reaction conditions. For example, transamidation reactions of N,N-dimethyl amides with primary amines have been successfully carried out under solvent-free conditions using sodium tert-butoxide. thieme-connect.com Similarly, the synthesis of acyclovir (B1169) prodrugs, which are esters, has been achieved with high yields without solvents. nih.gov Exploring enzymatic or solvent-free methods for the N,N-dimethylation step would be a significant advancement. The use of biosolvents, such as the N,N-dimethylamide of decanoic acid, also presents a greener alternative to traditional organic solvents. nih.gov

Future research should aim to develop a fully integrated green synthetic pathway to this compound, potentially combining biocatalytic production of the precursor with a green N,N-dimethylation step.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design in both catalysis and pharmacology. These computational tools can accelerate the discovery and optimization of novel compounds by predicting their properties and guiding experimental efforts.

For this compound, AI and ML can be applied in several ways. In the realm of asymmetric catalysis, computational models can be used to design novel chiral ligands based on the this compound scaffold. By generating large virtual libraries of derivatives and using quantum mechanics and ML to predict their catalytic performance (e.g., enantioselectivity), researchers can prioritize the most promising candidates for synthesis and testing.

In pharmacological research, in silico methods are invaluable for designing derivatives with improved target selectivity and pharmacokinetic properties. Molecular docking can be used to predict the binding of this compound analogs to specific biological targets. Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, enabling the design of more potent and selective compounds. For instance, in silico docking has been used to rationalize the binding trends of related synthetic cannabinoid receptor agonists. researchgate.net

The future integration of AI and ML will likely involve a closed-loop system where computational predictions guide automated synthesis and high-throughput screening, with the experimental data then being used to refine the predictive models. This iterative cycle of design, synthesis, testing, and learning holds the key to rapidly unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N,N-dimethylbutanamide, and how can enantiomeric purity be optimized?